molecular formula C15H24BN3O3 B7953255 6-(Morpholin-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

6-(Morpholin-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

Cat. No.: B7953255
M. Wt: 305.18 g/mol
InChI Key: KDMFRXYVCACPNJ-UHFFFAOYSA-N
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Description

6-(Morpholin-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound features a morpholine ring, a boronate ester group, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Morpholin-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate starting materials.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions.

    Boronate Ester Formation: The boronate ester group is formed through reactions involving boronic acid derivatives and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

6-(Morpholin-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

6-(Morpholin-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Morpholin-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The morpholine ring and pyridine ring contribute to the compound’s overall reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    6-(Morpholin-4-yl)pyridin-3-amine: Lacks the boronate ester group, making it less versatile in certain reactions.

    5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine: Lacks the morpholine ring, affecting its reactivity and binding properties.

Uniqueness

6-(Morpholin-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine is unique due to the presence of both the morpholine ring and the boronate ester group, which provide a combination of reactivity and binding capabilities not found in similar compounds.

Properties

IUPAC Name

6-morpholin-4-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BN3O3/c1-14(2)15(3,4)22-16(21-14)12-9-11(17)10-18-13(12)19-5-7-20-8-6-19/h9-10H,5-8,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMFRXYVCACPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2N3CCOCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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